6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Key structural modifications include:
- A 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 2.
- A 3,4-dimethylbenzyl group at position 3 of the pyrimidinone ring.
- A methyl substituent at position 5 of the thieno ring.
These substitutions likely enhance lipophilicity and modulate target interactions, as seen in analogs with similar frameworks .
Properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-dimethylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-13-8-9-16(10-14(13)2)11-29-12-26-23-19(24(29)30)15(3)20(32-23)22-27-21(28-31-22)17-6-4-5-7-18(17)25/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPJVLTWBGAVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.87 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with both a chlorophenyl oxadiazole and a dimethylbenzyl group.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess antifungal and antibacterial activities. A study highlighted that oxadiazole derivatives demonstrated promising efficacy against various pathogenic strains, suggesting that the target compound may share similar antimicrobial properties .
Anticancer Potential
The thieno[2,3-d]pyrimidine framework has been associated with anticancer activity in several studies. Compounds within this class have been reported to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific interactions of the compound with cancer cell lines remain to be fully elucidated but warrant further investigation due to the structural similarities with known anticancer agents.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds containing thieno[2,3-d]pyrimidine moieties have been documented to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The specific inhibitory activity of this compound on these enzymes is an area for future research.
Case Studies and Research Findings
- Antifungal Activity : A study investigating related oxadiazole compounds found that several exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .
- Antitubercular Activity : Another study focused on oxadiazole derivatives indicated that some compounds showed promising results against Mycobacterium tuberculosis. Given the structural similarities, it is plausible that our compound could exhibit similar effects .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. The mechanisms identified included induction of apoptosis and disruption of mitochondrial function .
Data Table: Summary of Biological Activities
| Activity | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Oxadiazole Derivatives | Effective against Candida and Aspergillus |
| Anticancer | Thieno[2,3-d]pyrimidines | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | AChE/BChE Inhibitors | Potential inhibition noted in preliminary studies |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include the formation of the oxadiazole ring through condensation reactions followed by cyclization processes. Common methods for synthesizing similar compounds often utilize polar aprotic solvents and catalysts like triethylamine or pyridine to enhance yields. Advanced techniques such as microwave-assisted synthesis can also be employed to optimize reaction conditions, leading to improved purity and yield of the final product.
The biological applications of this compound are primarily centered around its potential as an antitumor agent . Research has indicated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that the incorporation of oxadiazole moieties enhances the antitumor activity of thieno[2,3-d]pyrimidine derivatives by modulating their interaction with biological targets involved in cancer progression .
Anticancer Properties
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies :
- A study highlighted that oxadiazole derivatives showed promising results against breast cancer cell lines, with IC50 values indicating potent cytotoxic effects at low concentrations .
- Another investigation into similar thieno[2,3-d]pyrimidine derivatives revealed their ability to inhibit key enzymes involved in tumor growth, suggesting a multi-targeted approach to cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity . The presence of the 2-chlorophenyl group contributes to its effectiveness against various bacterial strains. Research indicates that compounds with oxadiazole rings exhibit significant antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies on Antimicrobial Efficacy
- Gram-positive and Gram-negative Bacteria : Studies have reported effective inhibition against both types of bacteria, with some derivatives demonstrating superior activity compared to traditional antibiotics.
- Mechanistic Insights : The mechanism often involves interference with bacterial DNA replication and protein synthesis pathways, leading to cell death.
Agrochemical Applications
The compound's structural features also suggest potential applications in agrochemicals , particularly as herbicides or fungicides. The thieno[2,3-d]pyrimidine scaffold has been associated with herbicidal activity due to its ability to inhibit specific enzymes involved in plant growth regulation.
Research Findings
- A series of related compounds have been synthesized and tested for herbicidal activity, showing promising results in controlling weed growth without adversely affecting crop yield.
- The environmental impact assessments indicate lower toxicity profiles compared to conventional herbicides, making these compounds attractive candidates for sustainable agricultural practices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and synthetic approaches:
Structural and Functional Differences
Core Heterocycle Variations: The thieno[2,3-d]pyrimidinone core (target compound) offers distinct electronic properties compared to imidazo[1,2-a]pyrimidinones or triazolo-pyrimidinones . These differences influence binding affinity to biological targets, such as kinases or microbial enzymes. 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2,4-oxadiazole ring (meta-substituted) may confer greater metabolic stability than 1,3,4-oxadiazole analogs .
Substituent Effects :
- The 3,4-dimethylbenzyl group enhances steric bulk and lipophilicity compared to simpler alkyl or fluorophenyl substituents .
- 2-Chlorophenyl on the oxadiazole ring may improve π-π stacking interactions in target binding compared to methoxy or fluorine substituents .
Physicochemical Properties: Analogs with thieno-pyrimidinone cores exhibit high melting points (>177°C) and crystallinity, suggesting favorable stability for formulation .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structurally related compounds demonstrate:
- Antimicrobial Activity: Thieno-pyrimidinones with oxadiazole substituents show efficacy against Gram-positive bacteria .
- Kinase Inhibition: Triazolo-pyrimidinones are explored as kinase inhibitors due to their planar heterocyclic systems .
- Solubility Challenges : High molecular weight (>450 g/mol) and lipophilic substituents in the target compound may limit aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
